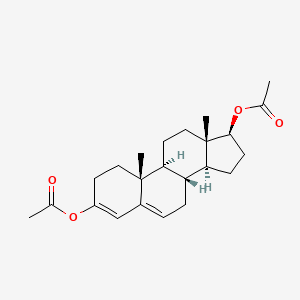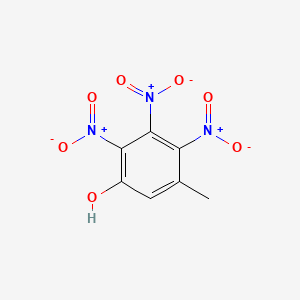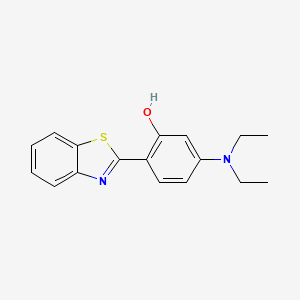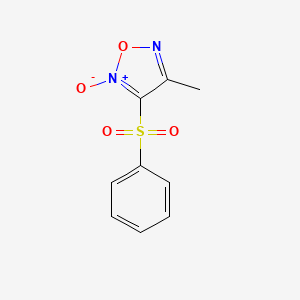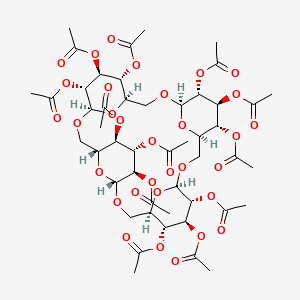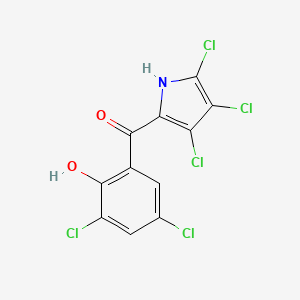
Pyrrolomycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolomycin D is a natural product found in Streptomyces and Streptomyces fumanus with data available.
Aplicaciones Científicas De Investigación
Antibiotic Mechanism of Action
Pyrrolomycins, including Pyrrolomycin D, are recognized for their potent antibiotic properties. They demonstrate nanomolar activity against Gram-positive bacteria, with a unique mechanism of action that involves membrane depolarization and disruption of the proton gradient. This action uncouples oxidative phosphorylation via protonophoric activity, making Pyrrolomycins significantly more effective than traditional antibiotics like carbonyl cyanide m-chlorophenylhydrazone (CCCP) (Valderrama et al., 2019).
Structural Characteristics
This compound's structure, along with other pyrrolomycins like C and E, was initially identified and characterized in the early 1980s. These compounds comprise chlorinated pyrrole nuclei linked to a dichlorophenol moiety. The specific structural composition contributes to their biological activity against various bacterial strains (Koyama et al., 1983).
Broad Spectrum of Biological Activities
This compound exhibits a broad spectrum of biological activities. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is attributed to its unique structural components, making it a valuable agent in the fight against various microbial pathogens (Ezaki et al., 1983).
Potential in Anticancer Research
Recent research has expanded the potential applications of Pyrrolomycins, including this compound, in anticancer treatment. Studies have shown that chemically synthesized Pyrrolomycins can maintain or even enhance biological activity while reducing cytotoxicity. This suggests a promising avenue for developing new anticancer agents based on the pyrrolomycin structure (Raimondi et al., 2020).
Biosynthetic Gene Clusters
The understanding of Pyrrolomycins’ biosynthesis has been enhanced by the identification and characterization of their biosynthetic gene clusters. This knowledge opens the door for genetic and biosynthetic manipulation, potentially leading to the development of new variants with tailored properties (Zhang & Parry, 2006).
Antibiofilm Properties
This compound, along with other pyrrolomycins, has shown significant potential as an anti-biofilm agent, particularly against staphylococcal biofilms. This property is crucial in the context of chronic infections and antibiotic resistance, where biofilms often pose a significant challenge (Schillaci et al., 2010).
Propiedades
Número CAS |
81910-07-8 |
|---|---|
Fórmula molecular |
C11H4Cl5NO2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H |
Clave InChI |
IJODRMYZNYTFTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Otros números CAS |
81910-07-8 |
Sinónimos |
pyrrolomycin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



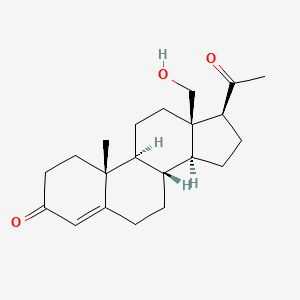
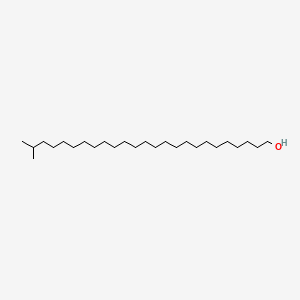

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)
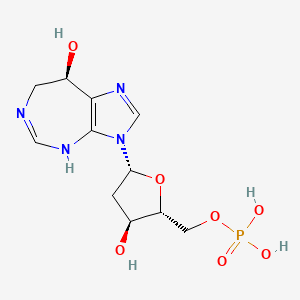
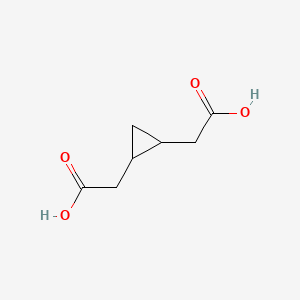
![[(2R,3S)-3-[(2S,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate](/img/structure/B1206278.png)

